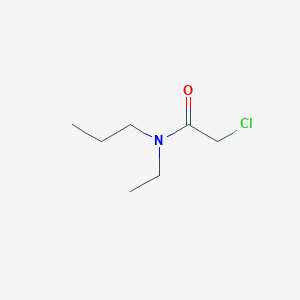

2-Chloro-n-ethyl-n-propylacetamide

Description

Contextualization within the Class of Halogenated Acetamides

2-Chloro-N-ethyl-N-propylacetamide belongs to the class of α-halogenated acetamides, specifically the chloroacetamides. This group of chemicals is characterized by a chlorine atom attached to the carbon alpha to the carbonyl group of an acetamide (B32628) molecule. Chloroacetamides are widely recognized for their biological activity, most notably as herbicides used in agriculture to control grass and broadleaf weeds. researchgate.netbsdf-assbt.org

The primary mechanism of action for the phytotoxicity of chloroacetamide herbicides is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). researchgate.net This inhibition disrupts crucial plant processes, including cell division. researchgate.net The effectiveness of these compounds is highly dependent on the molecular structure of the amide, including the substituents on the nitrogen atom. researchgate.net The chemical reactivity of chloroacetamides, particularly the chloroacetyl moiety, is central to their biological function, often involving a nucleophilic attack at the target enzyme. researchgate.netnih.gov The transformation of these compounds in the environment can occur through hydrolysis, which can involve the substitution of the chloride with a hydroxide (B78521) or cleavage of the amide bond, depending on the conditions. researchgate.netduke.edu

Historical Perspective of Halogenated Acetamides in Academic Research

The investigation into chloroacetamide herbicides began in earnest in the mid-20th century. In 1952, a dedicated herbicide research program initiated by Monsanto set out to discover new chemical compounds for weed control, with an initial focus on finding herbicides active against grasses. cambridge.org This research quickly led to the identification of α-chloroacetamides as a promising chemical class. cambridge.org

By 1953, just a year into the program, researchers had identified four derivatives of α-chloroacetamide that were effective enough as pre-emergence grass herbicides to warrant field trials. cambridge.org Among these pioneering candidates was α-chloro-N,N-di-n-propylacetamide, a close structural relative of 2-Chloro-N-ethyl-N-propylacetamide. cambridge.org This early work established the foundation for the development of a major class of herbicides. Subsequent research over the decades has expanded this class, leading to the synthesis of numerous analogues and the commercialization of highly effective herbicides like alachlor (B1666766) and metolachlor (B1676510). awsjournal.orgoup.com

Structural Significance and Research Interest in the 2-Chloro-N-ethyl-N-propylacetamide Scaffold

The structure of 2-Chloro-N-ethyl-N-propylacetamide contains the essential features for the herbicidal activity observed in this class of compounds. The research interest in this scaffold lies in the relationship between its structure and its biological function.

The two key components are:

The α-chloroacetyl group (ClCH₂C=O): This is the reactive part of the molecule, acting as an alkylating agent. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing the molecule to bind to and inhibit target enzymes in plants. researchgate.netnih.gov

The N-substituents (N-ethyl and N-propyl): The nature of the alkyl groups attached to the nitrogen atom is critical in modulating the molecule's activity. These groups influence properties such as lipophilicity (the ability to dissolve in fats and lipids), which affects uptake and mobility within the plant. nih.gov Early research indicated that for N,N-dialkyl substituted α-haloacetamides, maximum herbicidal activity against certain grass species was achieved when the alkyl chains were three carbons long (propyl groups). cambridge.org

The specific combination of an ethyl and a propyl group on the nitrogen atom of 2-Chloro-N-ethyl-N-propylacetamide represents a variation on the N,N-dipropyl structure identified in early studies. cambridge.org While this specific compound has not been the subject of extensive individual study, its scaffold is of interest for understanding how subtle changes in the N-alkyl substituents can fine-tune the herbicidal efficacy and selectivity of chloroacetamides. nih.gov The synthesis of such N-substituted chloroacetamides is typically achieved through the chloroacetylation of the corresponding amine—in this case, N-ethyl-N-propylamine—with chloroacetyl chloride. ijpsr.inforesearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethyl-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-3-5-9(4-2)7(10)6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCUBRKBUVRFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537624 | |

| Record name | 2-Chloro-N-ethyl-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87814-96-8 | |

| Record name | 2-Chloro-N-ethyl-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N Ethyl N Propylacetamide

Nucleophilic Substitution Reactions at the Chlorinated Alkyl Moiety

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes 2-Chloro-N-ethyl-N-propylacetamide a prime substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism. mdpi.comnih.gov

Intramolecular Cyclization Pathways leading to Heterocyclic Systems

While direct examples for 2-Chloro-N-ethyl-N-propylacetamide are not extensively documented in the provided search results, the broader class of N-substituted chloroacetamides is known to undergo intramolecular cyclization to form various heterocyclic systems. researchgate.net This process often involves a nucleophilic group elsewhere in the molecule attacking the electrophilic carbon bearing the chlorine atom. For instance, if the N-substituents (ethyl or propyl groups) were to contain a suitably positioned amine, hydroxyl, or thiol group, intramolecular ring closure could occur, leading to the formation of nitrogen-, oxygen-, or sulfur-containing heterocycles, respectively. These reactions can be promoted by a base, which deprotonates the nucleophilic group, increasing its reactivity. The formation of morpholinone derivatives from certain chloroacetamides in aqueous solutions exemplifies this type of transformation. nih.gov

Intermolecular Nucleophilic Attacks by Oxygen, Nitrogen, and Sulfur Species

2-Chloro-N-ethyl-N-propylacetamide is susceptible to attack by various external nucleophiles. The chlorine atom can be readily displaced by oxygen, nitrogen, and sulfur-containing species. researchgate.net

Oxygen Nucleophiles: Reactions with alkoxides or hydroxides can lead to the formation of the corresponding hydroxy- or alkoxy-substituted acetamide (B32628). Base-catalyzed hydrolysis, for example, can yield N-ethyl-N-propyl-2-hydroxyacetamide. nih.gov

Nitrogen Nucleophiles: Amines can react with 2-Chloro-N-ethyl-N-propylacetamide to form N-substituted glycine (B1666218) amides. The reaction rate and success would depend on the nucleophilicity and steric bulk of the attacking amine.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiosulfates, are particularly effective in displacing the chloride from chloroacetamides. mdpi.com These reactions are significant as they can lead to the formation of sulfur-linked derivatives. In protic solvents, sulfur is generally a better nucleophile than oxygen. mdpi.com

Amide Bond Reactivity and Transformations of 2-Chloro-N-ethyl-N-propylacetamide

The amide bond in 2-Chloro-N-ethyl-N-propylacetamide, while generally stable, can undergo transformations under specific conditions.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved. Acid-catalyzed hydrolysis would yield chloroacetic acid, ethylamine, and propylamine. Base-catalyzed hydrolysis, under certain conditions, can also lead to amide cleavage, though substitution at the α-carbon is often a competing reaction. nih.gov The specific conditions (temperature, concentration of acid/base) can influence the predominant reaction pathway. nih.gov

Electrophilic Aromatic Substitution on N-Substituted Acetamide Aromatic Rings (if applicable to derivatives)

This section is not directly applicable to 2-Chloro-N-ethyl-N-propylacetamide as it is an aliphatic compound and lacks an aromatic ring. However, for its N-aryl derivatives, such as N-phenyl-2-chloroacetamide, the acetamido group influences the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. ijarsct.co.invaia.com

The acetamido group is an activating group and an ortho-, para-director. ijarsct.co.instackexchange.com It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. vaia.comwikipedia.org However, it is less activating than a simple amino group because the lone pair on the nitrogen is also delocalized onto the adjacent carbonyl oxygen. vaia.comstackexchange.com This reduced activation means that EAS reactions on N-aryl acetamides may require slightly harsher conditions compared to anilines. Due to steric hindrance from the acetamido group, the para-substituted product is typically favored over the ortho-isomer. ijarsct.co.in

Radical Reactions and Photochemical Transformations of Halogenated Acetamides

Halogenated acetamides can participate in radical reactions, often initiated by UV light or a radical initiator. wikipedia.org These reactions can lead to dehalogenation or other transformations. The carbon-chlorine bond can undergo homolytic cleavage to form a carbon-centered radical. This radical can then abstract a hydrogen atom from a donor molecule, leading to the formation of N-ethyl-N-propylacetamide. libretexts.org

Photochemical transformations can also induce C-H activation at positions remote from the functional group. For instance, in related systems, a nitrogen-centered radical can be generated, which then abstracts a hydrogen atom from a remote carbon via a 1,5-hydrogen atom transfer (HAT) process, a key step in reactions like the Hofmann-Löffler-Freytag reaction. nih.gov This can lead to the introduction of a halogen at a previously unfunctionalized position. While not specifically detailed for 2-Chloro-N-ethyl-N-propylacetamide in the provided results, the general principles of radical chemistry suggest its potential to undergo such transformations.

Computational Chemistry and Theoretical Studies of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are valuable tools for investigating the reaction mechanisms of chloroacetamides. mdpi.commdpi.com These studies can provide insights into the energetics and geometries of transition states, helping to elucidate reaction pathways.

For nucleophilic substitution reactions, DFT calculations can be used to determine the activation energies for different nucleophiles, confirming that the reaction proceeds via an SN2 mechanism. mdpi.com Such studies have shown that for chloroacetanilides, the attack by a sulfur atom is the most favorable pathway, followed by iodine, bromine, and oxygen atoms. mdpi.com These theoretical findings often show good correlation with experimental data. mdpi.com

Computational studies can also be applied to understand decomposition mechanisms, such as pyrolysis, by modeling different potential transition states and intermediates. mdpi.com For N-substituted diacetamides, for example, calculations have explored mechanisms involving six-membered transition states. mdpi.com These theoretical investigations are crucial for predicting reactivity and understanding the intricate details of reaction pathways at a molecular level.

Environmental Transformation and Degradation Pathways of 2 Chloro N Ethyl N Propylacetamide

Microbial Degradation Mechanisms in Soil and Aquatic Systems

The primary mechanism for the dissipation of chloroacetamide herbicides from soil and aquatic environments is microbial degradation. Soil bacteria, in particular, have demonstrated a remarkable capacity to utilize these compounds as a source of carbon and energy, breaking them down into less complex and often less toxic substances.

Characterization of Novel Degradation Pathways by Soil Bacteria (e.g., Pseudomonas and Acinetobacter strains)

Research on analogous chloroacetamides, such as propachlor (B1678252) and butachlor (B1668075), has identified key bacterial genera capable of their degradation. Strains of Pseudomonas and Acinetobacter are prominent in this regard. For instance, a Pseudomonas strain, designated PEM1, and an Acinetobacter strain, BEM2, have been isolated from soil and shown to utilize the herbicide propachlor as a sole source of carbon. nih.gov These bacteria exhibit distinct pathways for breaking down the herbicide molecule.

Similarly, Pseudomonas sp. strain But2 has been identified for its ability to degrade butachlor, another chloroacetamide herbicide. nih.gov This strain, along with Acinetobacter baumannii strain DT, has been shown to be effective in the biodegradation of these types of herbicides in both liquid media and soil. nih.gov Given the structural similarities, it is highly probable that similar Pseudomonas and Acinetobacter strains are involved in the degradation of 2-Chloro-N-ethyl-N-propylacetamide.

Identification and Characterization of Metabolites and Intermediates in Biodegradation

The biodegradation of chloroacetamides proceeds through a series of metabolic steps, resulting in the formation of various intermediate compounds. In the degradation of propachlor by Pseudomonas strain PEM1, identified metabolites include N-isopropylacetanilide, acetanilide, acetamide (B32628), and catechol. nih.gov The pathway in Acinetobacter strain BEM2, while also starting with propachlor, yields a different set of intermediates, namely N-isopropylacetanilide, N-isopropylaniline, isopropylamine, and catechol. nih.gov

For butachlor degradation by Pseudomonas sp. strain But2, the identified metabolites are 2-chloro-N-(2,6-diethylphenyl) acetamide, 2,6-diethylaniline, and 1,3-diethylbenzene, indicating that deamination is a key step in the degradation process. nih.gov

Based on these analogous pathways, the biodegradation of 2-Chloro-N-ethyl-N-propylacetamide would likely proceed via initial transformation of the N-alkyl side chains and the chloroacetyl group, leading to the formation of corresponding anilines, amides, and eventually catechol, which can then be further metabolized through ring cleavage.

Table 1: Potential Metabolites in the Biodegradation of 2-Chloro-N-ethyl-N-propylacetamide (Inferred from Related Compounds)

| Original Compound | Degrading Microorganism | Observed Metabolites/Intermediates |

| Propachlor | Pseudomonas sp. strain PEM1 | N-isopropylacetanilide, Acetanilide, Acetamide, Catechol |

| Propachlor | Acinetobacter sp. strain BEM2 | N-isopropylacetanilide, N-isopropylaniline, Isopropylamine, Catechol |

| Butachlor | Pseudomonas sp. strain But2 | 2-chloro-N-(2,6-diethylphenyl) acetamide, 2,6-diethylaniline, 1,3-diethylbenzene |

Role of Inducible Pathways in Microbial Metabolism

The ability of microorganisms to degrade herbicides like 2-Chloro-N-ethyl-N-propylacetamide is often dependent on inducible enzymatic pathways. This means that the presence of the herbicide or its metabolites triggers the expression of the specific enzymes required for its breakdown. Studies on propachlor degradation by both Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2 have shown that the degradative pathways are indeed inducible. nih.gov This adaptability allows the microbial populations to respond to the introduction of these compounds into the environment. The growth of these bacterial strains on the herbicide as a sole carbon source is a strong indicator of the induction of a complete metabolic pathway to mineralize the compound. nih.gov

Chemical Hydrolysis and Photolysis in Environmental Matrices

In addition to microbial degradation, abiotic processes such as chemical hydrolysis and photolysis can contribute to the transformation of chloroacetamide herbicides in the environment. Hydrolysis involves the reaction of the herbicide with water, which can lead to the cleavage of the amide bond or the displacement of the chlorine atom. The rate of hydrolysis is often influenced by pH and temperature.

Adsorption, Leaching, and Environmental Transport Studies

The environmental mobility of a herbicide, including its potential to leach into groundwater, is largely governed by its adsorption to soil particles. The extent of adsorption depends on the chemical properties of the herbicide and the characteristics of the soil, such as organic matter content and clay mineralogy.

Chloroacetamide herbicides, in general, exhibit moderate adsorption to soil. This means they have the potential for some movement within the soil profile. Leaching studies on related compounds help to estimate the potential for 2-Chloro-N-ethyl-N-propylacetamide to be transported from the point of application. The environmental transport of this compound will be a function of its persistence, its adsorption characteristics, and the hydrological conditions of the site.

Influence of Environmental Factors on Degradation Kinetics and Pathways

The rate and pathway of 2-Chloro-N-ethyl-N-propylacetamide degradation are significantly influenced by a variety of environmental factors. These include:

Temperature: Microbial activity generally increases with temperature up to an optimum, leading to faster degradation rates.

pH: Soil and water pH can affect both microbial activity and the rate of chemical hydrolysis.

Soil Moisture: Adequate soil moisture is essential for microbial activity and can also influence the transport of the herbicide within the soil.

Organic Matter Content: Higher organic matter content can increase adsorption, potentially reducing the bioavailability of the herbicide for microbial degradation but also acting as a co-metabolite for some microorganisms.

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate.

The degradation kinetics of chloroacetamide herbicides often follow first-order or more complex models. For example, the degradation of butachlor by a mixed culture of Pseudomonas sp. But2 and Acinetobacter baumannii DT significantly reduced its half-life in soil from 15 days in the control to 5 days under treatment. nih.gov Such data highlights the critical role of microbial populations and environmental conditions in determining the persistence of these herbicides.

Comparative Analysis of Degradation Mechanisms across Structurally Related Acetamide Herbicides

The environmental fate of 2-Chloro-N-ethyl-N-propylacetamide, a member of the chloroacetamide herbicide family, can be understood by examining the degradation pathways of its structurally analogous counterparts. Chloroacetamide herbicides are characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various alkyl or aryl groups. These herbicides, including prominent examples like acetochlor (B104951), alachlor (B1666766), metolachlor (B1676510), and butachlor, are subject to a range of transformation processes in the environment, primarily driven by microbial activity, and to a lesser extent, by abiotic factors such as photolysis and hydrolysis. nih.govacs.orgwikipedia.org

The degradation of these compounds is crucial as both the parent herbicides and their subsequent metabolites can be environmental contaminants. nih.govresearchgate.net Studies have consistently shown that the degradation products of acetamide herbicides are often detected more frequently and at higher concentrations in groundwater than the parent compounds themselves. researchgate.netusgs.gov

The principal degradation mechanisms for chloroacetamide herbicides involve several key reactions: dechlorination, N-dealkylation, C-dealkylation, hydroxylation, and amide hydrolysis. nih.govmdpi.commdpi.com The specific pathways and the resulting metabolites are influenced by the unique structural features of each herbicide and the prevailing environmental conditions.

Key Degradation Reactions:

Dechlorination: This is a critical initial step in the detoxification of chloroacetamide herbicides. It can occur through hydrolytic, reductive, or thiol-substitution mechanisms. acs.orgresearchgate.net Reductive dechlorination is a significant pathway in anoxic environments like subsoils and sediments. acs.org Thiol-substitution, often mediated by glutathione (B108866) S-transferases (GSTs) in organisms, leads to the formation of glutathione conjugates, which are further metabolized to cysteine and mercapturic acid derivatives. ethz.chnih.gov These can then be transformed into the widely detected ethanesulfonic acid (ESA) and oxanilic acid (OXA) metabolites. acs.orgresearchgate.net

N-Dealkylation: This involves the removal of alkyl or alkoxyalkyl groups from the nitrogen atom of the amide. mdpi.comnih.gov This reaction is a common microbial transformation, often catalyzed by enzymes like cytochrome P450 monooxygenases. nih.gov For instance, the N-dealkylation of alachlor can lead to the formation of 2-chloro-N-(2,6-diethylphenyl) acetamide. mdpi.com

Amide Hydrolysis: The cleavage of the amide bond is another significant degradation step, often catalyzed by amidase or acylamidase enzymes. nih.govwikipedia.org This reaction breaks the molecule into an aniline (B41778) derivative and a chloroacetic acid moiety. For example, in the degradation of propachlor, this can lead to the formation of N-isopropylaniline. nih.gov

Comparative Degradation of Selected Acetamide Herbicides:

The degradation pathways of acetochlor, alachlor, metolachlor, and butachlor have been extensively studied, providing a framework for understanding the likely fate of 2-Chloro-N-ethyl-N-propylacetamide.

Acetochlor: Microbial degradation of acetochlor involves pathways such as dechlorination, hydroxylation, and deethoxymethylation. nih.gov In anaerobic conditions, two primary dechlorination pathways have been identified: reductive dechlorination and thiol-substitution dechlorination, with the latter being predominant. acs.org Aerobic degradation by various bacterial strains often proceeds through oxidative or hydrolytic dealkylation to form 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide. acs.org

Alachlor: The degradation of alachlor occurs through both abiotic and biotic pathways. ethz.ch Microbial degradation is the primary route and can proceed via N-dealkylation to form 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA), which is then further broken down. mdpi.com Another pathway involves the displacement of the chlorine atom with glutathione, leading to various conjugates. ethz.ch Abiotic degradation can occur through hydrolysis and photolysis, though these are generally slower processes. wikipedia.orgethz.chwho.int

Metolachlor: Microbial decomposition is the main degradation route for metolachlor in soil. psu.edu The process is influenced by factors like soil type, moisture, and microbial population. psu.edu Both aerobic and anaerobic microbial metabolism can lead to the formation of oxanilic acid as a major degradate. psu.edu Photodegradation can also be a significant dissipation pathway when the herbicide remains on the soil surface, leading to products formed through hydroxylation, dehalogenation, and demethylation. psu.edursc.org

Butachlor: The microbial degradation of butachlor can follow several paths. One common pathway involves dealkylation to form intermediates that are eventually converted to 2,6-diethylphenylamine. mdpi.com Another pathway involves initial C-dealkylation to form alachlor, which is then degraded further. bioline.org.br Dechlorination is a key step in its breakdown. researchgate.net

Inferred Degradation of 2-Chloro-N-ethyl-N-propylacetamide:

Based on the degradation patterns of its structural analogs, the environmental transformation of 2-Chloro-N-ethyl-N-propylacetamide is expected to proceed through similar key reactions. Its structure features N-ethyl and N-propyl groups, which are susceptible to microbial N-dealkylation. The chloroacetyl moiety is a prime target for both biotic and abiotic dechlorination.

Therefore, the likely degradation pathways for 2-Chloro-N-ethyl-N-propylacetamide would include:

Initial Dechlorination: Similar to other chloroacetamides, the chlorine atom would likely be removed either through reductive dechlorination in anaerobic environments or through hydrolytic/thiol-substitution pathways, leading to the formation of ethanesulfonic acid (ESA) and oxanilic acid (OXA) derivatives.

N-Dealkylation: The N-ethyl and N-propyl groups would be susceptible to sequential removal by microbial enzymes. This would result in the formation of 2-chloro-N-ethylacetamide and 2-chloro-N-propylacetamide as potential intermediates.

Amide Hydrolysis: The amide bond could be cleaved, yielding N-ethyl-N-propylamine and chloroacetic acid.

The interplay of these reactions would lead to a variety of intermediate metabolites before eventual mineralization. The relative importance of each pathway would depend on specific environmental conditions such as the presence of oxygen, microbial community composition, soil type, and sunlight exposure.

Data Tables

Table 1: Comparative Degradation Pathways of Structurally Related Acetamide Herbicides

| Herbicide | Primary Degradation Pathways | Key Initial Reactions | Major Metabolites | Citations |

| Acetochlor | Microbial (Aerobic & Anaerobic) | Dechlorination (Reductive & Thiol-substitution), N-Dealkylation, Hydroxylation | 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, Acetochlor ESA, Acetochlor OXA | nih.govacs.org |

| Alachlor | Microbial, Abiotic Hydrolysis | N-Dealkylation, Dechlorination (via Glutathione conjugation) | 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA), 2,6-diethylaniline, Alachlor ESA, Alachlor OXA | mdpi.comethz.ch |

| Metolachlor | Microbial, Photodegradation | Dechlorination, Hydroxylation, Demethylation | Metolachlor ESA, Metolachlor OXA, 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholine | psu.edunih.gov |

| Butachlor | Microbial | C-Dealkylation, N-Dealkylation, Dechlorination | 2-chloro-N-(2,6-diethylphenyl)-N-methylethanamide, 2,6-diethylphenylamine | mdpi.combioline.org.br |

| Propachlor | Microbial | Dechlorination, Amide Hydrolysis | N-isopropylacetanilide, N-isopropylaniline, Propachlor ESA, Propachlor OXA | nih.govepa.gov |

Advanced Analytical Methodologies for 2 Chloro N Ethyl N Propylacetamide and Its Environmental Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Chloro-N-ethyl-N-propylacetamide and its metabolites from complex sample matrices like soil, water, and biological tissues prior to their detection. The choice between gas and liquid chromatography is primarily dictated by the physicochemical properties (e.g., volatility, polarity, thermal stability) of the target analytes.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including parent chloroacetamide herbicides. For the analysis of 2-Chloro-N-ethyl-N-propylacetamide, the sample extract is vaporized and separated based on boiling point and interaction with a stationary phase within a capillary column.

Key GC Systems and Findings:

GC-Mass Spectrometry (GC-MS): This is the most common configuration for analyzing chloroacetamides. It offers excellent selectivity and provides structural information for definitive compound identification. Methods have been developed for the simultaneous determination of multiple chloroacetamide herbicides in crops and soil. rsc.orgderpharmachemica.comderpharmachemica.commdpi.com

Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction from solid matrices like crops, using acetonitrile (B52724) as the extraction solvent, followed by a clean-up step with a C18 sorbent. derpharmachemica.comderpharmachemica.com

Performance: GC-MS methods demonstrate high sensitivity, with limits of detection (LODs) reported in the low µg/kg range (1 to 4 µg/kg) for various chloroacetamides in crop samples. derpharmachemica.com Average recoveries are typically high, often exceeding 80%. derpharmachemica.com

| Parameter | Typical Value/Condition for Chloroacetamide Analysis | Source(s) |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | rsc.orgderpharmachemica.com |

| Extraction | Modified QuEChERS with Acetonitrile | derpharmachemica.comderpharmachemica.com |

| Column | Capillary columns (e.g., HP-5MS) | mdpi.com |

| Detection | Mass Spectrometry (Electron Ionization) | derpharmachemica.commdpi.com |

| LODs | 1-4 µg/kg in crops | derpharmachemica.com |

| Recoveries | >80% | derpharmachemica.com |

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)

Liquid chromatography is indispensable for analyzing the polar and often non-volatile environmental metabolites of chloroacetamide herbicides, such as the ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates. These compounds are poorly suited for GC analysis without derivatization.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with mass spectrometry (HPLC-MS) or diode-array detection (HPLC-DAD) has been successfully used to quantify chloroacetamide metabolites in water samples. nih.gov HPLC-MS offers significantly lower limits of quantitation (LOQ) at 0.05 µg/L compared to HPLC-DAD (0.20 µg/L). nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC, which uses smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC. These benefits include shorter analysis times, improved chromatographic resolution, and enhanced sensitivity. waters.com A UPLC-MS/MS method for chloroacetamide metabolites reduced runtimes by 2.5 to 4 times and increased sensitivity by a factor of 2 to 4 compared to HPLC-MS/MS. waters.com The improved resolution is particularly critical for separating structural isomers, such as the ESA metabolites of acetochlor (B104951) and alachlor (B1666766). waters.com

Chromatographic Conditions: Reversed-phase chromatography is standard, utilizing C18 columns. Mobile phases typically consist of a gradient mixture of water and methanol (B129727) or acetonitrile, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency for MS detection. waters.comnih.gov

| Parameter | Typical HPLC Condition | Typical UPLC Condition | Source(s) |

| Technique | HPLC-MS/MS | UPLC-MS/MS | nih.govwaters.comnih.gov |

| Column | C18 | ACQUITY UPLC HSS T3 (1.8 µm) | waters.comnih.gov |

| Mobile Phase | Water/Methanol or Acetonitrile | Water/Acetonitrile with Formic Acid | nih.govwaters.comnih.gov |

| Run Time | 35-60 minutes | <10 minutes | waters.com |

| LOQ (Metabolites) | 0.05 µg/L | 0.15-0.42 µg/L (urine) | nih.govnih.gov |

Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization is a chemical modification process used to improve a compound's analytical properties. For chloroacetamides and their metabolites, it is most relevant for GC analysis.

Purpose of Derivatization: The primary goal is to increase the volatility and thermal stability of polar analytes, particularly those containing active hydrogen atoms (-OH, -NH, -COOH) found in metabolites. researchgate.net This modification makes them suitable for separation in a GC system without thermal decomposition. researchgate.net

When It Is Used: While parent chloroacetamide herbicides are generally volatile enough for direct GC analysis, their polar metabolites are not. However, the advent of robust LC-MS/MS techniques has largely circumvented the need for derivatization for these polar compounds, as LC is well-suited for their direct analysis. nih.gov

Common Strategies: Should GC analysis be necessary, several derivatization reactions could be employed. These fall into general categories such as:

Alkylation: This process, which includes esterification, converts acidic protons (like those in carboxylic and sulfonic acids) into alkyl esters. research-solution.com

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with less polar and more volatile trimethylsilyl (B98337) (TMS) groups. research-solution.com

Acylation: This involves introducing an acyl group to convert compounds with -OH, -SH, and -NH groups into esters, thioesters, and amides, respectively. research-solution.comsemanticscholar.org

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is the definitive detection technique for analyzing 2-Chloro-N-ethyl-N-propylacetamide and its metabolites. It provides unparalleled sensitivity and specificity and, in its advanced forms, can elucidate the structures of unknown compounds.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS), most commonly coupled with LC, is the gold standard for quantitative analysis and metabolite profiling in complex matrices. The technique involves selecting a specific precursor ion (e.g., the molecular ion of the target analyte), fragmenting it, and then detecting one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and enhances selectivity.

Applications: LC-MS/MS is routinely used to determine concentrations of parent herbicides and their ESA and OA metabolites in environmental water and human urine samples. nih.govresearchgate.netthermofisher.com

Metabolite Identification: The technique is powerful enough to identify and confirm new or previously uncharacterized metabolites. For instance, LC-MS/MS was used to positively identify acetochlor mercapturate (ACM) as a key human urinary metabolite of acetochlor. nih.govresearchgate.net

High Sensitivity: Modern LC-MS/MS methods can achieve detection limits in the sub-µg/L (parts per trillion) range, making them suitable for monitoring trace levels of contamination and for human exposure assessment. nih.gov

| Analyte Class | Precursor Ion (m/z) | Product Ion(s) (m/z) | Matrix | Source(s) |

| Acetochlor | 270.1 | 148.1, 176.1 | Urine | nih.gov |

| Acetochlor ESA | 314 | 80 | Drinking Water | waters.com |

| Acetochlor OA | 282 | 160 | Drinking Water | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically with errors <5 ppm). This capability is a powerful tool for identifying unknown compounds and confirming the elemental composition of analytes.

Non-Target Screening: Unlike MS/MS, which focuses on pre-selected ions, HRMS acquires full-scan spectra with high mass accuracy. This allows for non-target screening, a process of searching for a wide range of potential contaminants without prior selection. mdpi.comnih.gov This is invaluable for identifying novel metabolites or environmental transformation products of 2-Chloro-N-ethyl-N-propylacetamide.

Structural Elucidation: The precise mass measurement provided by HRMS allows for the confident determination of an unknown compound's elemental formula. When combined with fragmentation data, it enables the structural elucidation of metabolites for which no reference standards exist. mdpi.com

Retrospective Analysis: A key advantage of HRMS is that the full-scan data can be stored and retrospectively analyzed for newly identified contaminants of concern without having to re-run the samples. nih.govresearchgate.net This makes it a future-proof tool for environmental monitoring.

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis) for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For 2-Chloro-N-ethyl-N-propylacetamide, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and propyl groups attached to the nitrogen atom, as well as the methylene (B1212753) protons of the chloroacetyl group. The chemical shifts and coupling patterns of the methylene protons in the ethyl and propyl chains would be influenced by the amide functionality and the adjacent nitrogen atom. The singlet for the chloromethyl (Cl-CH₂-C=O) protons would likely appear in the range of 4.0-4.5 ppm, a region characteristic for protons alpha to a carbonyl and a chlorine atom. nih.gov

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is expected to resonate at the downfield region of the spectrum, typically around 165-175 ppm. The carbon of the chloromethyl group (Cl-CH₂) would also have a characteristic chemical shift. The signals for the ethyl and propyl carbons would appear in the upfield region.

Mechanistic studies of degradation can utilize NMR to identify metabolic products. For instance, the disappearance of the signal for the chloromethyl group and the appearance of new signals could indicate dechlorination, a common degradation pathway for chloroacetamide herbicides. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-N-ethyl-N-propylacetamide would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide group, typically observed in the range of 1630-1680 cm⁻¹. Other key vibrational bands would include:

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amide would appear in the region of 1250-1350 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond would exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and propyl groups would be observed around 2850-3000 cm⁻¹.

Changes in the IR spectrum during degradation studies can signify the alteration of these functional groups. For example, the disappearance of the C-Cl band would be indicative of dechlorination, while shifts in the carbonyl band could suggest transformations involving the amide linkage. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. Simple amides like 2-Chloro-N-ethyl-N-propylacetamide are expected to exhibit a weak absorption band in the UV region, typically around 200-220 nm, corresponding to the n → π* transition of the carbonyl group. While not highly specific, UV-Vis spectroscopy can be effectively used to monitor the degradation kinetics of the parent compound in aqueous solutions, especially in photolysis studies where changes in absorbance over time can be correlated with the disappearance of the analyte. nih.gov

The following table summarizes the expected spectroscopic data for 2-Chloro-N-ethyl-N-propylacetamide based on analogous compounds.

| Spectroscopic Technique | Expected Wavenumber/Chemical Shift | Corresponding Functional Group/Protons |

| IR Spectroscopy | 1630-1680 cm⁻¹ | C=O (Amide I band) |

| 1250-1350 cm⁻¹ | C-N Stretch | |

| 600-800 cm⁻¹ | C-Cl Stretch | |

| ¹H NMR Spectroscopy | ~4.0-4.5 ppm (singlet) | Cl-CH ₂-C=O |

| Variable (multiplets) | -N-CH ₂-CH₃ and -N-CH ₂-CH₂-CH₃ | |

| Variable (triplets/sextets) | -N-CH₂-CH ₃ and -N-CH₂-CH ₂-CH ₃ | |

| ¹³C NMR Spectroscopy | ~165-175 ppm | C =O (Amide) |

| ~40-50 ppm | C l-CH₂ | |

| Upfield region | Carbons of ethyl and propyl groups | |

| UV-Vis Spectroscopy | ~200-220 nm | n → π* transition of C=O |

Development and Validation of Robust Quantification Methods in Complex Matrices (e.g., soil, water)

The accurate and reliable quantification of 2-Chloro-N-ethyl-N-propylacetamide and its environmental metabolites in complex matrices such as soil and water is crucial for environmental monitoring and risk assessment. The development of robust analytical methods is a multi-step process that involves efficient sample preparation, sensitive and selective detection, and rigorous validation to ensure data quality.

Sample Preparation

The primary goal of sample preparation is to extract the analytes of interest from the matrix and remove interfering substances that could affect the accuracy and precision of the analysis.

Water Samples: For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique for the pre-concentration and cleanup of chloroacetamide herbicides and their metabolites. Various sorbents, such as C18 or polymeric phases, can be used depending on the polarity of the target analytes.

Soil and Sediment Samples: The extraction from solid matrices is more challenging and typically involves techniques like pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of extraction solvent is critical and is often a polar organic solvent like acetonitrile or methanol, sometimes modified with additives to improve extraction efficiency. Subsequent cleanup steps may involve dispersive SPE (d-SPE) with materials like primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments.

Analytical Techniques

The instrumental analysis of chloroacetamide herbicides and their metabolites is predominantly carried out using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For chloroacetamide analysis, it offers high sensitivity and selectivity. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for the analysis of a wide range of pesticide residues, including polar and non-volatile metabolites of chloroacetamides. Reversed-phase liquid chromatography is typically used for separation. The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity, minimizing interferences from the complex sample matrix.

Method Validation

A comprehensive validation of the analytical method is essential to demonstrate its fitness for purpose. Key validation parameters include:

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, and is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Matrix Effects: In LC-MS/MS analysis, co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Matrix effects must be evaluated and compensated for, often by using matrix-matched calibration standards or isotopically labeled internal standards.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table presents typical performance data for the analysis of related chloroacetamide herbicides in environmental matrices, which can be considered indicative of the performance expected for a validated method for 2-Chloro-N-ethyl-N-propylacetamide.

| Compound | Matrix | Extraction Method | Analytical Technique | Recovery (%) | LOQ (ng/g or µg/L) | Reference |

| Alachlor | Soil | QuEChERS | GC-MS/MS | 87.7 - 108.0 | 0.8 - 2.2 ng/g | Current time information in Bangalore, IN. |

| Metolachlor (B1676510) | Water | SPE | LC-MS/MS | 81 - 118 | 0.05 µg/L | nih.gov |

| Acetochlor | Soil | PLE | LC-MS/MS | 92.5 - 105.4 | 0.1 µg/kg | - |

| Butachlor (B1668075) | Soil | QuEChERS | GC-MS/MS | 87.7 - 108.0 | 0.8 - 2.2 ng/g | Current time information in Bangalore, IN. |

Theoretical Chemistry and Molecular Modeling of 2 Chloro N Ethyl N Propylacetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure of 2-chloro-N-ethylacetamide. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and its propensity to undergo chemical reactions. A smaller gap generally suggests higher reactivity.

The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. For 2-chloro-N-ethylacetamide, the oxygen atom of the carbonyl group is expected to be an electron-rich site, while the carbon atom attached to the chlorine is an electron-deficient center, making it a likely target for nucleophiles. nih.gov

Table 1: Calculated Electronic Properties of 2-Chloro-N-ethylacetamide

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP |

Conformation Analysis and Conformational Landscapes

The presence of rotatable single bonds in 2-chloro-N-ethylacetamide allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space and to understand the energy barriers between different conformations.

Table 2: Key Dihedral Angles in Conformational Analysis of 2-Chloro-N-ethylacetamide

| Dihedral Angle | Description | Expected Stable Conformations |

|---|---|---|

| O=C-C-Cl | Rotation around the C-C bond | Syn and anti conformations relative to the C=O bond |

| C-N-C-C | Rotation of the ethyl group | Staggered conformations to minimize steric strain |

Note: The specific energy values and populations of different conformers would require detailed computational investigation.

Reaction Pathway Simulations and Transition State Analysis

Theoretical simulations of reaction pathways are crucial for understanding the mechanisms of chemical reactions involving 2-chloro-N-ethylacetamide. These simulations can map out the energy profile of a reaction, identifying the transition states that connect reactants to products.

A key reaction of interest for this molecule is nucleophilic substitution at the carbon atom bonded to chlorine. nih.gov By modeling the approach of a nucleophile, it is possible to calculate the activation energy of the reaction and to characterize the geometry of the transition state. This information is vital for predicting reaction rates and understanding how different nucleophiles will interact with the molecule.

For instance, the reaction with a simple nucleophile like a hydroxide (B78521) ion can be simulated to determine whether the reaction proceeds through an SN2 mechanism, which would involve a single transition state.

Molecular Dynamics Simulations to Understand Interactions (e.g., with environmental components)

Molecular dynamics (MD) simulations provide a dynamic picture of how 2-chloro-N-ethylacetamide interacts with its environment over time. By simulating the molecule in a solvent, such as water, or in the presence of other environmental components like soil organic matter, it is possible to study its solvation, diffusion, and potential for binding to environmental surfaces.

These simulations can reveal the formation and lifetime of hydrogen bonds between the amide group of 2-chloro-N-ethylacetamide and water molecules, which influences its solubility and transport in aqueous environments. Furthermore, MD simulations can be used to predict how the molecule might interact with biological macromolecules, providing insights into its potential environmental fate and impact.

Structure-Reactivity Relationship Studies based on Theoretical Models

By systematically modifying the structure of 2-chloro-N-ethylacetamide in theoretical models, it is possible to establish structure-reactivity relationships. For example, one could computationally assess how substituting the ethyl group with other alkyl groups, or replacing the chlorine atom with other halogens, affects the molecule's electronic properties and reactivity.

These studies can lead to the development of quantitative structure-activity relationship (QSAR) models, which correlate calculated molecular descriptors with observed chemical or biological activity. Such models are valuable for predicting the properties of related, unstudied compounds and for designing new molecules with desired characteristics. For chloroacetamides in general, the nature of the N-substituent is known to influence their herbicidal activity, a property that can be explored and rationalized through theoretical models. researchgate.net

Synthesis and Exploration of Novel N Substituted Chloroacetamide Derivatives

Design Principles for New Scaffolds based on the 2-Chloro-N-ethyl-N-propylacetamide Core

The design of new molecular scaffolds originating from the 2-Chloro-n-ethyl-n-propylacetamide core is primarily guided by the strategic manipulation of its inherent chemical reactivity. The key reactive site in this molecule is the carbon-chlorine bond, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

The fundamental design principle revolves around using 2-Chloro-n-ethyl-n-propylacetamide as a foundational building block. The ethyl and propyl groups on the amide nitrogen influence the steric and electronic environment around the carbonyl group and the nitrogen atom, which can modulate the reactivity of the chloromethyl group. These alkyl groups provide a non-polar character to one side of the molecule, which can be a design element in itself for applications in materials science where specific solubility and intermolecular interactions are desired.

New scaffolds can be designed by considering the following approaches:

Linear Extension: The substitution of the chlorine atom with a bifunctional nucleophile can lead to the linear extension of the molecule, creating oligomeric or polymeric structures.

Cyclization: Intramolecular reactions, where a nucleophilic moiety is first attached to the acetyl group and then reacts with the chloromethyl group, can lead to the formation of various heterocyclic systems. The ethyl and propyl substituents on the nitrogen atom can influence the ring size and conformation of the resulting heterocycles.

Dendritic Architectures: Utilizing polyfunctional amines or other nucleophiles can lead to the creation of branched or dendritic structures with a 2-Chloro-n-ethyl-n-propylacetamide-derived core.

The choice of the nucleophile is a critical design parameter. Its properties, such as nucleophilicity, steric bulk, and the presence of other functional groups, will dictate the structure of the resulting derivative.

Diversification of Alkyl and Aryl Substituents on the Amide Nitrogen

While the focus of this article is on derivatives of the 2-Chloro-n-ethyl-n-propylacetamide core, the principles of substituent diversification on the amide nitrogen are broadly applicable to the synthesis of a wide range of N-substituted chloroacetamides. The general synthetic route involves the acylation of a secondary amine with chloroacetyl chloride. ijpsr.inforesearchgate.net

The synthesis of 2-Chloro-n-ethyl-n-propylacetamide itself would follow this general pathway, starting from N-ethyl-N-propylamine and chloroacetyl chloride.

General Synthesis of N-Substituted Chloroacetamides:

Where R1 and R2 can be various alkyl or aryl groups.

The diversification of the substituents on the amide nitrogen is achieved by selecting the appropriate starting secondary amine. A wide variety of commercially available or synthetically accessible secondary amines allows for the introduction of diverse alkyl and aryl groups. This modularity is a key advantage in creating libraries of chloroacetamide derivatives with varying steric and electronic properties.

For instance, replacing the ethyl and propyl groups with other alkyl chains (e.g., methyl, butyl, cyclohexyl) or aryl groups (e.g., phenyl, substituted phenyl) would significantly alter the lipophilicity, solubility, and steric hindrance of the resulting molecule. This, in turn, can influence its reactivity and its interactions in a material's matrix.

Table 1: Examples of N-Substituted Chloroacetamide Derivatives and their Starting Amines

| Derivative Name | Starting Amine |

| 2-Chloro-N,N-dimethylacetamide | Dimethylamine |

| 2-Chloro-N,N-diethylacetamide | Diethylamine |

| 2-Chloro-N-phenyl-N-ethylacetamide | N-Ethylaniline |

| 2-Chloro-N-benzyl-N-methylacetamide | N-Methylbenzylamine |

Introduction of Additional Functional Groups and Heterocyclic Systems

The reactive nature of the C-Cl bond in 2-Chloro-n-ethyl-n-propylacetamide provides a gateway for the introduction of a vast array of functional groups and for the synthesis of heterocyclic compounds. The ease of substitution of the chlorine atom by various nucleophiles is a well-established characteristic of chloroacetamides. tandfonline.com

Introduction of Functional Groups:

Nucleophilic substitution reactions can be employed to introduce functionalities such as:

Ethers: Reaction with alkoxides or phenoxides (RO⁻) yields ether derivatives.

Thioethers: Reaction with thiolates (RS⁻) leads to the formation of thioethers.

Amines: Reaction with primary or secondary amines results in the formation of more complex diamine structures.

Azides: Substitution with the azide (B81097) ion (N₃⁻) introduces an azide group, which is a versatile functional group for further transformations via click chemistry or reduction to an amine.

Esters: While less direct, the chloroacetamide can be used to alkylate carboxylate salts.

Synthesis of Heterocyclic Systems:

2-Chloroacetamides are valuable precursors for the synthesis of various heterocyclic systems. tandfonline.com The general strategy involves a two-step process: first, a nucleophilic substitution to introduce a side chain, followed by an intramolecular cyclization.

For example, N-aryl-2-chloroacetamides have been used to synthesize:

Thiazolidin-4-ones: By reaction with ammonium (B1175870) thiocyanate. researchgate.net

Imidazoles and Pyrroles: Through various multi-step reaction sequences. tandfonline.com

Structure-Property Relationship Studies focused on Chemical Reactivity and Stability (excluding biological effects)

The relationship between the structure of N-substituted chloroacetamides and their chemical reactivity and stability is a critical aspect for their application in synthesis and materials science. The primary determinant of reactivity is the lability of the chlorine atom.

Factors Influencing Reactivity:

Electronic Effects: Electron-withdrawing groups on the amide nitrogen can increase the electrophilicity of the α-carbon, making the chlorine atom more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease reactivity. In 2-Chloro-n-ethyl-n-propylacetamide, the ethyl and propyl groups are weakly electron-donating, which would slightly decrease the reactivity compared to a simple N-methyl derivative.

Steric Hindrance: Bulky substituents on the amide nitrogen can sterically hinder the approach of a nucleophile to the α-carbon, thereby slowing down the rate of substitution. The ethyl and propyl groups in the target molecule introduce a moderate level of steric bulk.

Stability:

N-substituted chloroacetamides are generally stable compounds under neutral conditions. However, they can be susceptible to hydrolysis, especially under basic or acidic conditions, to yield the corresponding hydroxyacetamide derivative. The rate of hydrolysis is also influenced by the steric and electronic nature of the substituents on the nitrogen atom.

Table 2: General Reactivity Trends of N-Substituted Chloroacetamides

| Substituent on Nitrogen | Electronic Effect | Steric Hindrance | Expected Reactivity towards Nucleophiles |

| Small Alkyl (e.g., Methyl) | Weakly Donating | Low | High |

| Bulky Alkyl (e.g., tert-Butyl) | Donating | High | Low |

| Aryl (e.g., Phenyl) | Withdrawing (inductive), Donating (resonance) | Moderate | Moderate to High |

This table represents general trends and the actual reactivity will depend on the specific nucleophile and reaction conditions.

Application in Materials Science and Industrial Chemistry (non-biological, non-pharmaceutical)

While a significant portion of the research on chloroacetamides is focused on their biological applications, their versatile chemistry also lends them to uses in materials science and industrial chemistry as intermediates and building blocks.

Industrial Chemistry:

The primary role of compounds like 2-Chloro-n-ethyl-n-propylacetamide in industrial chemistry is as a chemical intermediate . The reactive chlorine atom allows for the facile introduction of the N-ethyl-N-propylacetamido moiety into other molecules. This can be useful in the synthesis of:

Dyes and Pigments: The chloroacetamide group can be used to attach chromophores to various substrates or to build more complex dye molecules.

Corrosion Inhibitors: Some amide derivatives have been investigated for their potential to inhibit the corrosion of metals. The nitrogen and oxygen atoms can coordinate to metal surfaces, forming a protective layer.

Precursors for other Industrial Chemicals: They can serve as starting materials for the synthesis of a variety of other organic compounds with specific industrial applications.

Materials Science:

In materials science, N-substituted chloroacetamides can be utilized for:

Polymer Modification: The chloroacetamide group can be introduced as a side chain onto a polymer backbone. The reactive chlorine then serves as a point for further functionalization of the polymer, allowing for the tuning of its properties such as solubility, thermal stability, or adhesion. researchgate.net

Synthesis of Functional Monomers: 2-Chloro-n-ethyl-n-propylacetamide could potentially be converted into a monomer, for example, by introducing a polymerizable group like a vinyl or acrylate (B77674) moiety through substitution of the chlorine atom. Polymerization of such a monomer would lead to polymers with pendant N-ethyl-N-propylacetamide groups.

Component in Formulations: The amphiphilic nature of such molecules, with a polar amide group and non-polar alkyl chains, could make them useful as additives in various formulations, such as coatings or adhesives, to modify surface properties or act as compatibilizers.

The specific properties imparted by the N-ethyl-N-propyl substitution would need to be experimentally determined for each application, but the general reactivity of the chloroacetamide group provides a versatile platform for exploration in these non-biological fields.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Chloro-N-ethyl-N-propylacetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloroacetamide with ethyl and propyl amines. A general procedure involves refluxing 2-chloroacetamide (0.05 mol) with excess primary amines (e.g., ethylamine and propylamine) in benzene under nitrogen for 14–60 hours . Purification is typically achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

- Key Parameters : Reaction time, solvent choice, and stoichiometric ratios of amines influence yield.

Q. How can researchers confirm the purity and structural integrity of 2-Chloro-N-ethyl-N-propylacetamide?

- Analytical Techniques :

- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., chloroacetamide carbonyl at ~165–170 ppm, ethyl/propyl alkyl signals) .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns .

- Melting Point Analysis : Compare experimental values with literature data to assess purity .

Q. What are the standard protocols for handling and storing chloroacetamide derivatives?

- Safety Measures : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers at –20°C to prevent hydrolysis .

- Stability Tests : Monitor degradation via HPLC under varying pH and temperature conditions .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the nucleophilic substitution kinetics of the chlorine atom in 2-Chloro-N-ethyl-N-propylacetamide?

- Experimental Design :

- Conduct kinetic studies in polar aprotic (e.g., DMF) vs. non-polar (benzene) solvents at 25–80°C.

- Track reaction progress via GC-MS or NMR to calculate rate constants .

- Key Findings : Polar solvents accelerate substitution due to stabilization of transition states, while higher temperatures reduce activation energy .

Q. How can researchers resolve contradictions in reported biological activities of chloroacetamide analogs?

- Data Reconciliation Strategies :

- Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, antileishmanial activity may vary with protozoan strain sensitivity .

- Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability tests) .

Q. What computational approaches predict the environmental fate of 2-Chloro-N-ethyl-N-propylacetamide?

- Modeling Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.